molecular formula C5H6BrN3 B15305050 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole

Cat. No.: B15305050
M. Wt: 188.03 g/mol
InChI Key: KJAWPWAUYQKLHE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated triazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial, antiviral, and anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

5-Bromo-1-cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

  • 5-Bromo-1-propyl-1H-1,2,4-triazole
  • 5-Bromo-3-cyclopropyl-1H-1,2,4-triazole
  • 1-Benzyl-5-bromo-4-cyclopropyl-1H-1,2,3-triazole

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific cyclopropyl and bromine substituents, which confer distinct properties and applications .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

5-bromo-1-cyclopropyl-1,2,4-triazole

InChI

InChI=1S/C5H6BrN3/c6-5-7-3-8-9(5)4-1-2-4/h3-4H,1-2H2

InChI Key

KJAWPWAUYQKLHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC=N2)Br

Origin of Product

United States

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